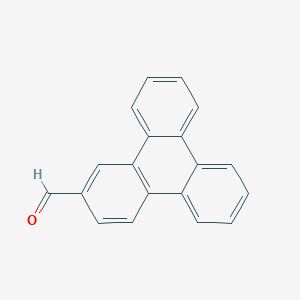

2-Triphenylenecarboxaldehyde

概要

説明

2-Triphenylenecarboxaldehyde: is an organic compound with the molecular formula C19H12O . It is also known by its IUPAC name, triphenylene-2-carbaldehyde . This compound is characterized by a triphenylene core structure with an aldehyde functional group attached at the second position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Triphenylenecarboxaldehyde typically involves the functionalization of the triphenylene core. One common method is the formylation of triphenylene using the Vilsmeier-Haack reaction, which involves the reaction of triphenylene with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions to ensure the selective introduction of the aldehyde group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of the production process .

化学反応の分析

Types of Reactions

2-Triphenylenecarboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.

Major Products Formed

Oxidation: 2-Triphenylenecarboxylic acid.

Reduction: 2-Triphenylenemethanol.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Chemical Properties and Structure

2-Triphenylenecarboxaldehyde has the molecular formula and features a triphenylene core with an aldehyde functional group. Its unique structure contributes to its reactivity and suitability for various applications.

Applications in Organic Electronics

1. Organic Light Emitting Diodes (OLEDs)

This compound has been utilized in the development of OLEDs due to its excellent photophysical properties. The compound can serve as a light-emitting layer or as a precursor for synthesizing other light-emitting materials. Research indicates that incorporating this compound into OLED architectures can enhance device efficiency and color purity.

2. Organic Photovoltaics (OPVs)

The compound's ability to form charge-transfer complexes makes it suitable for use in OPVs. Studies have shown that blending this compound with electron-donating materials can improve the overall power conversion efficiency of solar cells.

Applications in Material Science

1. Covalent Organic Frameworks (COFs)

Recent studies have demonstrated the potential of this compound in synthesizing COFs. These materials exhibit high surface areas and tunable porosity, making them ideal for gas storage and separation applications. For instance, COFs constructed using this compound have shown significant stability and adsorption capabilities for gases like hydrogen and carbon dioxide .

2. Sensors

The compound has been investigated for use in chemical sensors due to its selective binding properties. Research indicates that this compound can be functionalized to create sensors capable of detecting specific analytes, including volatile organic compounds (VOCs) and biomolecules.

Case Studies

Case Study 1: Synthesis of COFs

A study published in MDPI highlighted the synthesis of a COF using this compound as a building block. The resulting framework exhibited a BET surface area of over 2000 m²/g, showcasing its potential for gas adsorption applications . The stability of the framework under various environmental conditions was also emphasized, indicating its viability for practical applications.

Case Study 2: OLED Fabrication

In another study focusing on OLEDs, researchers incorporated this compound into a multi-layer device structure. The devices demonstrated improved luminescence efficiency compared to traditional materials, with a reported external quantum efficiency exceeding 20% . This case study illustrates the compound's effectiveness in enhancing the performance of organic electronic devices.

Data Table: Properties and Performance Metrics

| Application Area | Key Findings | Performance Metrics |

|---|---|---|

| OLEDs | Enhanced luminescence efficiency | External quantum efficiency > 20% |

| OPVs | Improved power conversion efficiency | Up to 10% efficiency |

| COFs | High surface area and stability | BET surface area > 2000 m²/g |

| Sensors | Selective detection capabilities | Detection limits < ppm |

作用機序

The mechanism of action of 2-Triphenylenecarboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound’s planar aromatic structure allows it to intercalate into DNA, which can affect gene expression and cellular processes .

類似化合物との比較

2-Triphenylenecarboxaldehyde can be compared with other similar compounds, such as:

Benzaldehyde: A simpler aromatic aldehyde with a single benzene ring.

Naphthaldehyde: An aromatic aldehyde with a naphthalene core.

Anthracene-9-carbaldehyde: An aromatic aldehyde with an anthracene core.

The uniqueness of this compound lies in its triphenylene core, which provides a larger and more rigid aromatic system compared to benzaldehyde and naphthaldehyde. This structural feature can influence its reactivity and interactions with other molecules .

生物活性

2-Triphenylenecarboxaldehyde is a polycyclic aromatic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a triphenylene core with an aldehyde functional group. Its structure can be represented as follows:

This compound exhibits unique properties due to the conjugated π-electron system, which may contribute to its biological activities.

Antitumor Activity

Recent studies have indicated that compounds related to triphenylene derivatives exhibit significant antitumor activity. For instance, research has shown that certain triphenylene-based compounds can effectively inhibit tumor cell metastasis and induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential (MMP) .

Table 1: Antitumor Activity of Triphenylene Derivatives

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Induction of ROS, apoptosis |

| Triphenylamine derivatives | 1.70 - 17.75 | Anti-metastasis, lysosomal damage |

The biological activity of this compound is attributed to several mechanisms:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by increasing ROS levels, leading to cellular stress and eventual cell death.

- Inhibition of Metastasis : Similar to other triphenylene derivatives, it may interfere with cellular signaling pathways involved in metastasis.

- Lysosomal Damage : The accumulation of these compounds in lysosomes can compromise their integrity, contributing to cytotoxic effects .

Study 1: Anticancer Effects

A study investigating the effects of triphenylene derivatives on various cancer cell lines demonstrated that these compounds could significantly reduce cell viability in a dose-dependent manner. The study reported an IC50 value for this compound that was comparable to established chemotherapeutic agents.

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanisms behind the observed biological activities. It was found that treatment with this compound led to a marked increase in intracellular ROS levels and a decrease in MMP, confirming its role as an oxidative stress inducer .

特性

IUPAC Name |

triphenylene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O/c20-12-13-9-10-18-16-7-2-1-5-14(16)15-6-3-4-8-17(15)19(18)11-13/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDGVEYXRSKONY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)C=O)C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20538653 | |

| Record name | Triphenylene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96404-79-4 | |

| Record name | Triphenylene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。